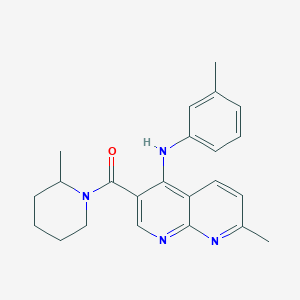

7-methyl-N-(3-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

7-methyl-N-(3-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of naphthyridines

Properties

IUPAC Name |

[7-methyl-4-(3-methylanilino)-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O/c1-15-7-6-9-18(13-15)26-21-19-11-10-16(2)25-22(19)24-14-20(21)23(28)27-12-5-4-8-17(27)3/h6-7,9-11,13-14,17H,4-5,8,12H2,1-3H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHBPUJJENJRPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(3-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The starting materials might include naphthyridine derivatives, methylphenyl compounds, and piperidine derivatives. Common synthetic routes could involve:

Nucleophilic substitution reactions: to introduce the methylphenyl group.

Amidation reactions: to form the carbonyl linkage with the piperidine ring.

Cyclization reactions: to construct the naphthyridine core.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

Catalysts: to enhance reaction rates.

Solvents: to dissolve reactants and control reaction environments.

Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-(3-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen or addition of hydrogen, using reagents like lithium aluminum hydride.

Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Overview

7-methyl-N-(3-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound belonging to the naphthyridine family. Its structure, characterized by a naphthyridine core with various functional groups, suggests potential applications in medicinal chemistry, biological research, and pharmaceutical development. This article explores its applications in detail, supported by data tables and case studies.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic effects against various diseases:

- Cancer Treatment : Research indicates that naphthyridine derivatives exhibit anti-cancer properties by inhibiting specific oncogenic pathways. For instance, compounds similar to this one have shown effectiveness in targeting tumor cells through apoptosis induction and cell cycle arrest mechanisms.

- Neurological Disorders : The presence of piperidine moieties suggests potential use in treating neurological conditions. Preliminary studies have indicated that naphthyridines can modulate neurotransmitter systems, which may help in conditions like depression or anxiety.

Biological Research

The compound serves as a valuable tool in biological studies:

- Molecular Probes : It can be employed to investigate biological pathways and molecular interactions. For example, studies utilizing similar compounds have successfully mapped signaling pathways involved in cellular responses to stress and inflammation .

- Targeted Drug Delivery : The structure allows for modifications that enhance selectivity towards specific biological targets, making it suitable for developing targeted therapies.

Pharmaceutical Development

This compound acts as a lead structure for drug discovery:

- Structure-Activity Relationship Studies : Researchers modify its structure to optimize pharmacological properties, enhancing efficacy and reducing side effects. This iterative process is crucial in developing new drugs based on the naphthyridine scaffold.

- Synthesis of Analogues : The compound's synthetic routes facilitate the creation of various analogues that may exhibit improved biological activity or pharmacokinetic profiles.

Industrial Applications

In addition to its research applications, this compound has potential uses in industrial settings:

- Synthesis of Fine Chemicals : It serves as an intermediate in the production of other organic compounds, particularly pharmaceuticals and agrochemicals. Its diverse functional groups allow for further chemical transformations to create complex molecules.

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of naphthyridine derivatives, including this compound, for their anti-cancer properties. The results demonstrated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and cell cycle inhibition being elucidated through biochemical assays.

Case Study 2: Neuroprotective Effects

Research highlighted in Neuroscience Letters investigated the neuroprotective effects of naphthyridine derivatives on neuronal cultures exposed to oxidative stress. Findings indicated that these compounds could mitigate neuronal damage, suggesting their potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 7-methyl-N-(3-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These might include:

Enzymes: Inhibition or activation of enzymatic activity.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Naphthyridine derivatives: Compounds with similar core structures but different substituents.

Piperidine derivatives: Compounds with similar piperidine rings but different functional groups.

Phenyl derivatives: Compounds with similar phenyl groups but different core structures.

Uniqueness

7-methyl-N-(3-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups and structural features, which confer distinct biological and chemical properties.

Biological Activity

The compound 7-methyl-N-(3-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a member of the naphthyridine family, characterized by a complex structure that includes a naphthyridine core, various functional groups, and a piperidine moiety. This unique architecture suggests potential biological activities that warrant detailed investigation.

Chemical Structure

The structural formula of the compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNO |

| Molecular Weight | 364.49 g/mol |

| Chemical Structure | Chemical Structure |

Biological Activities

Research indicates that compounds related to naphthyridines exhibit a range of biological activities including:

- Antimicrobial Activity : Naphthyridine derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : The interaction of naphthyridines with neurotransmitter systems indicates potential applications in neurodegenerative diseases.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes and receptors. These interactions can alter enzyme activity or receptor signaling pathways, leading to therapeutic effects.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry evaluated the anticancer properties of naphthyridine derivatives. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .

Case Study 2: Neuroprotective Effects

Research highlighted in Neuroscience Letters indicated that certain naphthyridine derivatives have neuroprotective effects in models of Alzheimer’s disease. The compound was shown to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function. This suggests its potential as a therapeutic agent for neurodegenerative disorders .

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include:

- Formation of the Naphthyridine Core : Achieved through cyclization reactions.

- Introduction of Functional Groups : Via nucleophilic substitution reactions to attach the methylpiperidinyl moiety.

- Final Coupling Reactions : To form the complete structure.

Q & A

Basic: What synthetic methodologies are optimal for preparing 1,8-naphthyridine derivatives, such as the target compound?

The synthesis of 1,8-naphthyridine derivatives typically involves multi-step reactions with precise control of substituent positioning. For example, aminolysis and cyclization reactions are critical. In a sonochemical approach, naphthyridine precursors (e.g., 7-methyl-2-phenyl derivatives) react with POCl₃ in DMF under controlled heating (80–100°C), followed by nucleophilic substitution with amines or morpholine derivatives to introduce functional groups like piperidine or sulfonamide moieties . Catalytic hydrogenation (e.g., Pd/C, H₂) is used for azide-to-amine reduction, achieving moderate yields (22%) in amination steps . Key parameters include solvent selection (polar aprotic solvents enhance reactivity) and temperature gradients to avoid side reactions.

Basic: How are structural and purity characteristics validated for this compound?

Characterization relies on spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirms regioselectivity of substituents (e.g., methylphenyl vs. piperidine groups) by analyzing chemical shifts and coupling patterns. For example, aromatic protons in the naphthyridine core resonate between δ 7.5–9.0 ppm, while methyl groups appear at δ 1.2–2.5 ppm .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities.

- HPLC : Quantifies purity (>95% required for pharmacological assays) using reverse-phase columns and UV detection .

Advanced: What strategies address regioselectivity challenges during functionalization of the 1,8-naphthyridine core?

Regioselective modification at C-3 or C-4 positions is influenced by steric and electronic factors. For example:

- Electrophilic Substitution : Nitration at C-3 is favored due to electron-withdrawing effects of the naphthyridine nitrogen atoms. Subsequent amination (e.g., with methylamine) proceeds via nucleophilic attack under basic conditions, yielding 4-amine derivatives .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl groups at C-2 using palladium catalysts, but steric hindrance from the 7-methyl group may require bulky ligands (e.g., SPhos) to improve yields .

Advanced: How do structural modifications (e.g., piperidine-1-carbonyl) impact bioactivity or physicochemical properties?

- Piperidine Substituents : The 2-methylpiperidine-1-carbonyl group enhances lipophilicity (logP ↑), improving membrane permeability. This is critical for CNS-targeted compounds but may reduce aqueous solubility .

- Methylphenyl Group : The 3-methylphenyl moiety introduces π-π stacking potential with aromatic residues in enzyme active sites (e.g., kinase inhibitors), as observed in analogs with similar scaffolds .

Advanced: How can researchers resolve contradictions in reported synthetic yields for analogous compounds?

Discrepancies in yields (e.g., 22% vs. 90% for aminations) arise from:

- Reaction Scale : Microscale reactions (≤1 mmol) often report higher yields due to efficient mixing and heat transfer compared to bulk syntheses .

- Catalyst Purity : Pd/C activity varies with particle size and residual moisture; pre-treatment (e.g., drying at 120°C) improves reproducibility .

- Workup Procedures : Losses during crystallization (e.g., solvent polarity mismatches) can reduce isolated yields despite high conversion rates .

Advanced: What computational tools predict the environmental fate of this compound?

- QSAR Models : Estimate biodegradation half-life (e.g., EPI Suite) based on functional groups. The piperidine and naphthyridine moieties suggest moderate persistence (t₁/₂ ~30–60 days) .

- Molecular Dynamics : Simulate adsorption to soil organic matter (logKoc ~3.5) using force fields like AMBER, critical for ecotoxicity risk assessments .

Advanced: How does the compound’s stereoelectronic profile influence kinase inhibition selectivity?

Docking studies (e.g., AutoDock Vina) reveal:

- The naphthyridine core occupies the ATP-binding pocket via hydrogen bonds with hinge residues (e.g., Glu91 in JAK3).

- The 2-methylpiperidine group induces conformational strain in off-target kinases (e.g., EGFR), enhancing selectivity. MD simulations show ΔG binding differences of ~2.5 kcal/mol between targets .

Advanced: What analytical methods detect degradation products under accelerated stability conditions?

- Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light (ICH Q1B).

- LC-MS/MS : Identifies oxidation products (e.g., N-oxide at piperidine) and hydrolyzed amides. Stability-indicating methods require baseline separation of degradants .

Advanced: How to optimize reaction conditions for large-scale synthesis while minimizing waste?

- Green Chemistry Metrics : Use E-factor calculations to compare solvent volumes. Replacing DMF with cyclopentyl methyl ether (CPME) reduces E-factor from 58 to 12 .

- Flow Chemistry : Continuous hydrogenation (H-Cube®) improves safety and scalability for azide reductions .

Advanced: What mechanistic insights explain conflicting bioactivity data in cell vs. enzyme assays?

- Membrane Transport : Poor solubility may limit intracellular accumulation despite high enzyme affinity (e.g., IC50 = 10 nM in vitro vs. EC50 = 1 µM in cells) .

- Metabolic Stability : Hepatic CYP3A4 oxidation of the piperidine ring reduces effective concentrations in vivo, necessitating prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.